BenchChemオンラインストアへようこそ!

Xylometazoline metabolite

Forensic toxicology Postmortem analysis Metabolite identification

Procure the authentic xylometazoline metabolite—2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazole—to ensure forensic and bioanalytical accuracy. Unlike the parent imidazoline, this oxidized imidazole core is the predominant species in postmortem liver tissue 5. Relying on parent standards risks false negatives. Essential for LC-MS/MS method validation, metabolite profiling, and receptor-binding studies where the changed heterocycle alters activity 3.

Molecular Formula C16H22N2
Molecular Weight 242.36 g/mol
Cat. No. B8356776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylometazoline metabolite
Molecular FormulaC16H22N2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=NC=CN2)C)C(C)(C)C
InChIInChI=1S/C16H22N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h6-9H,10H2,1-5H3,(H,17,18)
InChIKeyCNOOVUYXUJVGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylometazoline Metabolite: Evidence-Based Procurement Guide for Forensic Toxicology and Drug Metabolism Research


Xylometazoline metabolite refers to the biotransformation products of xylometazoline, an imidazoline-derived α-adrenoceptor agonist widely used as a nasal decongestant [1]. The primary identified metabolite is 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazole, an imidazole derivative formed via oxidative metabolism [2]. Additional phase I and phase II metabolites have been documented in human biological matrices, including N-glucuronide conjugates [3]. Xylometazoline and its metabolites are primarily excreted in urine, with elimination half-life of the parent compound reported at approximately 2–3 hours following topical administration [3].

Why Xylometazoline Metabolite Cannot Be Substituted with Parent Compound or Other Imidazoline Analogs


Substitution of xylometazoline metabolite with the parent compound or alternative imidazoline derivatives such as oxymetazoline or naphazoline is scientifically invalid. The imidazole metabolite possesses distinct physicochemical properties and a different heterocyclic core structure (imidazole vs. imidazoline) compared to the parent drug, fundamentally altering its chromatographic behavior, mass spectral fragmentation pattern, and biological activity profile [1]. Furthermore, xylometazoline and oxymetazoline exhibit divergent receptor subtype selectivity profiles, with oxymetazoline demonstrating significantly higher affinity at α₁A-adrenoceptors while xylometazoline shows greater affinity at α₂B-adrenoceptors [2]. These differences preclude direct interchangeability in analytical reference standard applications, pharmacokinetic studies, and forensic toxicology investigations where unambiguous metabolite identification is required [1].

Xylometazoline Metabolite: Quantified Differentiation Evidence Against Comparators


Imidazole Metabolite Exceeds Parent Compound Concentration in Human Liver Tissue

In a forensic investigation of human postmortem liver tissue, the imidazole metabolite of xylometazoline [2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazole] was detected in quantities that greatly exceeded those of the parent drug xylometazoline [1]. This finding demonstrates that the metabolite, rather than the parent compound, may serve as the predominant detectable species in certain tissue compartments postmortem.

Forensic toxicology Postmortem analysis Metabolite identification

Blood-to-Urine Concentration Ratio Differentiates Xylometazoline Exposure Assessment

In a fatal xylometazoline intoxication case, LC-MS/MS analysis revealed xylometazoline concentration of 18.6 ng/mL in blood and 498.9 ng/mL in urine, establishing a blood-to-urine concentration ratio of approximately 1:26.8 [1]. This pronounced urine concentration relative to blood reflects extensive renal excretion and provides a quantitative benchmark for assessing exposure severity in toxicological investigations.

Clinical toxicology Bioanalytical method validation LC-MS/MS

Receptor Subtype Selectivity Profile Diverges from Oxymetazoline at α₁A and α₂B Adrenoceptors

In radioligand competition studies, oxymetazoline exhibited significantly higher affinity at α₁A-adrenoceptors compared to xylometazoline, whereas xylometazoline demonstrated higher affinity at α₂B-adrenoceptors [1]. The parent compound xylometazoline showed Ki values of 0.05–1.7 μM across α-adrenoceptor subtypes [2]. This differential subtype selectivity profile has direct implications for interpreting metabolite pharmacological activity.

Receptor pharmacology Radioligand binding α-adrenoceptor

Imidazole Metabolite Structure Confirmed via Mass Spectrometry as Distinct Chemical Entity

Mass spectrometric analysis of human postmortem liver extract identified 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazole as a previously unknown xylometazoline metabolite [1]. This metabolite features an imidazole heterocycle rather than the imidazoline ring present in the parent compound, representing an oxidative aromatization transformation. Additionally, xylometazoline impurity A (CAS 94266-17-8; N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide) has been characterized as a related metabolite/degradation product with molecular weight 262.39 g/mol and molecular formula C₁₆H₂₆N₂O .

Metabolite structure elucidation Mass spectrometry Analytical reference standards

Xylometazoline Demonstrates Faster Onset and Shorter Duration than Oxymetazoline in Clinical Pharmacokinetic Review

A systematic literature review of 47 scientific sources comparing xylometazoline and oxymetazoline concluded that due to its pharmacokinetic properties, xylometazoline exhibits a faster onset of action and a shorter duration of therapeutic effect compared to oxymetazoline [1]. Both drugs exhibit very low systemic exposure following topical nasal administration, but this differential kinetic profile is a class-level distinguishing feature relevant to metabolite formation and clearance studies.

Pharmacokinetics Therapeutic onset Duration of action

Primary Research and Industrial Applications for Xylometazoline Metabolite


Forensic Toxicology: Postmortem Metabolite Confirmation

Xylometazoline metabolite serves as an essential analytical reference standard for forensic toxicology laboratories conducting postmortem drug screening. The documented finding that imidazole metabolite concentrations in human liver tissue may greatly exceed parent drug levels [1] mandates inclusion of metabolite standards in confirmatory LC-MS/MS and GC-MS workflows. Relying solely on parent xylometazoline reference material risks false-negative interpretations in cases where metabolic conversion has substantially depleted the parent compound in tissue compartments.

Metabolite Identification and Biotransformation Pathway Mapping

Drug metabolism researchers investigating imidazoline derivative biotransformation require authentic xylometazoline metabolite standards to validate predicted metabolic pathways. The characterized oxidative aromatization from imidazoline to imidazole core [1] and the identified N-dealkylation product (Impurity A, CAS 94266-17-8) [2] represent distinct phase I metabolic routes. Procurement of these structurally defined metabolites enables accurate MS/MS spectral library construction and quantitative metabolite profiling in in vitro hepatocyte or microsomal incubation studies.

Clinical and Forensic Quantification: LC-MS/MS Method Development

Bioanalytical laboratories developing validated LC-MS/MS methods for xylometazoline quantification in plasma and urine require metabolite reference materials for interference testing and assay specificity validation. Published blood (18.6 ng/mL) and urine (498.9 ng/mL) concentration data from fatal intoxication cases [1] establish clinically relevant calibration ranges and inform quality control material preparation. Metabolite standards are necessary to verify that no cross-reactivity or ion suppression occurs at expected physiological metabolite concentrations.

Pharmacological Differentiation: α-Adrenoceptor Subtype Selectivity Studies

Investigators examining structure-activity relationships among imidazoline/imidazole derivatives require xylometazoline metabolite for comparative receptor binding assays. The established divergence in α₁A and α₂B subtype selectivity between parent xylometazoline and oxymetazoline [1] raises the question of whether the imidazole metabolite retains, loses, or alters receptor binding affinity. Procurement of the metabolite enables direct radioligand competition experiments to characterize its pharmacological activity profile, which cannot be inferred from parent compound data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xylometazoline metabolite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.